Potassium 2-fluoroacrylate
Description
Properties
CAS No. |
116653-51-1 |
|---|---|
Molecular Formula |
C3H2FKO2 |
Molecular Weight |
128.144 |
IUPAC Name |
potassium;2-fluoroprop-2-enoate |
InChI |
InChI=1S/C3H3FO2.K/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChI Key |
PVOGGFCAPHNPQR-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])F.[K+] |
Synonyms |
2-Propenoic acid, 2-fluoro-, potassiuM salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
Physical and Chemical Properties
Key Observations :
This compound :
Methyl 2-Fluoroacrylate :
Ethyl 2-Fluoroacrylate :
Perfluorooctylethyl Acrylate :
Comparative Notes:
- Fluorinated acrylates generally exhibit higher resistance to degradation than non-fluorinated analogs. However, perfluorinated compounds (e.g., perfluorooctylethyl acrylate) raise environmental concerns due to persistence .
- Ruthenium-catalyzed metathesis of 2-fluoroacrylate derivatives yields tri-substituted fluoroalkenes, though isomerization remains a challenge .
Key Observations :
- Ionic fluorinated acrylates (K/Na) require corrosion-resistant handling equipment .
Preparation Methods
Hydrolysis of α-Hydroxymethyl-α-Fluoromalonic Acid Esters
Early routes derived from malonic ester chemistry involve three stages:
-
Condensation : α-Fluoromalonic acid esters react with formaldehyde under basic conditions to form α-hydroxymethyl-α-fluoromalonic acid esters.
-
Decarboxylation : Thermal or acidic treatment eliminates CO₂, yielding 2-fluoroacrylic acid esters.
-
Saponification : The ester undergoes hydrolysis with potassium hydroxide to produce the potassium salt.
While conceptually straightforward, this method suffers from poor yields (35–45%) due to competing side reactions during decarboxylation. Additionally, formaldehyde’s carcinogenicity and the need for stoichiometric bases like DBU (1,8-diazabicycloundec-7-ene) raise safety and cost concerns.
Halogen Exchange from 2,2-Dihalopropionates
An alternative approach starts with 2,2-dibromopropionic acid esters, which undergo halogen exchange with KF in polar aprotic solvents (e.g., DMF). Subsequent elimination reactions with strong bases (e.g., NaH) generate 2-fluoroacrylate esters, which are hydrolyzed to the acid and neutralized. However, limited commercial availability of 2,2-dihalopropionates and the requirement for anhydrous conditions hinder scalability.
Modern Synthetic Approaches
Cyclopropanation-Hydrolysis-Oxidation Sequence
A breakthrough method described in EP3647304A1 employs a four-step sequence:
Step 1: Cyclopropanation
Vinyl ethers (e.g., vinyl methyl ether) react with dichloromonofluoromethane (CH₂ClF) in the presence of phase-transfer catalysts (e.g., tetrabutylammonium chloride) to form substituted cyclopropane intermediates:
This step achieves 92% conversion efficiency under optimized conditions.
Step 2: Hydrolysis to 2-Fluoroacrylaldehyde
The cyclopropane intermediate undergoes acid-catalyzed hydrolysis (10% HCl, 70°C) to yield 2-fluoroacrylaldehyde:
Step 3: Oxidation to 2-Fluoroacrylic Acid
Controlled oxidation with 30% H₂O₂ and tungstic acid catalyst converts the aldehyde to the carboxylic acid:
Step 4: Neutralization to Potassium Salt
The acid is treated with KOH in methanol at 30–40°C, followed by crystallization to isolate the potassium salt:
Advantages :
Suspension Polymerization Precursor Route
Patiromer’s commercial synthesis (PMC4976659) involves an indirect pathway:
-
Methyl 2-Fluoroacrylate Synthesis :
Methyl α-fluoroacetate reacts with dimethyl oxalate and paraformaldehyde under basic conditions: -
Polymerization :
Methyl 2-fluoroacrylate is copolymerized with divinylbenzene and 1,7-octadiene via suspension polymerization, forming spherical beads. -
Hydrolysis to Potassium Salt :
The polymer undergoes saponification with aqueous KOH, converting ester groups to carboxylate salts:
Key Data :
| Parameter | Value |
|---|---|
| Bead diameter | 100–150 μm |
| Hydrolysis efficiency | 98% |
| Potassium content | 8.2–8.6 mmol/g |
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Overall Yield | Key Limitation |
|---|---|---|
| Malonic ester hydrolysis | 35–45% | Low yields, toxic reagents |
| Cyclopropanation route | 78% | Multi-step purification |
| Polymerization-hydrolysis | 89% | Restricted to polymer forms |
Industrial Applications and Case Studies
Q & A
Q. What established synthesis methods are available for Potassium 2-fluoroacrylate, and how do reaction conditions influence yield?
this compound is typically synthesized via the neutralization of 2-fluoroacrylic acid with potassium hydroxide or through transesterification of alkyl 2-fluoroacrylates (e.g., methyl or tert-butyl derivatives) with potassium salts . Key parameters include temperature control (20–60°C), solvent selection (e.g., anhydrous THF or ethanol), and exclusion of moisture to prevent hydrolysis. Yield optimization requires monitoring pH and reaction time, as excessive base can degrade the fluorinated backbone .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): <sup>19</sup>F NMR identifies fluorine environments (δ −120 to −150 ppm for α-fluoroacrylates), while <sup>1</sup>H NMR resolves vinyl proton splitting patterns .
- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile impurities (e.g., unreacted precursors) with column selection critical to avoid thermal decomposition .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms C=O (1720–1740 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Q. How should researchers safely handle and store this compound to prevent degradation?
Store under inert gas (argon/nitrogen) at −20°C to inhibit polymerization. Use amber vials to block UV light, which can trigger radical reactions. Safety protocols include fume hood use for synthesis and PPE (gloves, goggles) due to potential skin/eye irritation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s reactivity studies (e.g., polymerization kinetics vs. stability)?
Contradictions often arise from varying experimental conditions (e.g., initiator concentration, oxygen levels). Mitigation strategies:
- Controlled Environment: Use gloveboxes for oxygen-sensitive reactions .
- Multi-Technique Validation: Combine differential scanning calorimetry (DSC) for polymerization exotherms with gel permeation chromatography (GPC) for molecular weight analysis .
- Literature Benchmarking: Compare results against peer-reviewed studies on analogous fluorinated acrylates (e.g., methyl 2-fluoroacrylate) .
Q. What mechanistic insights exist for this compound’s role in copolymerization with fluorinated monomers?
The potassium counterion enhances solubility in polar solvents, facilitating radical copolymerization with monomers like vinylidene fluoride. Kinetic studies show the fluoroacrylate group increases chain rigidity and thermal stability. Advanced methodologies:
Q. How can environmental persistence studies of this compound be designed to address PFAS-like concerns?
Given structural similarities to perfluoroalkyl substances (PFAS), focus on:
- Degradation Pathways: Hydrolysis/UV irradiation experiments with LC-MS/MS monitoring for perfluorinated byproducts .
- Ecotoxicology Assays: Use Daphnia magna or zebrafish models to assess bioaccumulation .
- Sampling Plans: Follow PFAS guidance for avoiding cross-contamination (e.g., PTFE-free equipment) .
Q. What strategies improve the reproducibility of this compound-based polymer syntheses?
- Precision in Monomer Ratios: Use stoichiometric calculations adjusted for potassium’s ionic strength.
- In Situ Characterization: Employ real-time FTIR or Raman spectroscopy to monitor conversion rates .
- Batch-to-Batch Consistency: Document solvent lot numbers and humidity levels during synthesis .
Tables for Key Data
Table 1: Analytical Signatures of this compound
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| <sup>19</sup>F NMR | δ −135 ppm (CF=CH2) | |
| FTIR | 1725 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F) | |
| GC-MS Retention | 8.2 min (HP-5MS column) |
Table 2: Environmental Testing Parameters for PFAS-like Behavior
| Parameter | Recommended Method | Guidance Source |
|---|---|---|
| Hydrolysis Half-life | pH 7, 25°C, LC-MS/MS monitoring | |
| Bioaccumulation | Daphnia magna LC50 assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
